SN-38 glucuronide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H28N2O11 |

|---|---|

Molecular Weight |

574.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1/i5+1,6+1,7+1,11+1,13+1,17+1 |

InChI Key |

SSJQVDUAKDRWTA-NJOAQVGYSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=N[13C]5=[13C]1[13CH]=[13C]([13CH]=[13CH]5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Synthesis of SN-38 Glucuronide-13C6

For Researchers, Scientists, and Drug Development Professionals

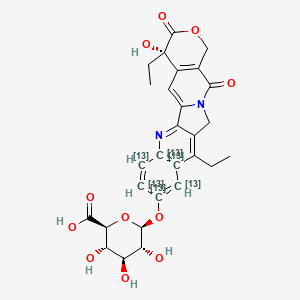

This technical guide provides a comprehensive overview of the chemical structure and synthesis of SN-38 glucuronide-13C6, an isotopically labeled internal standard crucial for the accurate quantification of SN-38 glucuronide in pharmacokinetic and metabolic studies. SN-38, the active metabolite of the chemotherapeutic agent irinotecan, undergoes glucuronidation to a less active form, SN-38 glucuronide. The use of a stable isotope-labeled internal standard like this compound is essential for minimizing variability and ensuring the reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structure

This compound is the 13C-labeled version of SN-38 glucuronide. The core structure consists of SN-38, a potent topoisomerase I inhibitor, linked to a glucuronic acid moiety through an O-glycosidic bond at the C10 phenolic hydroxyl group of SN-38. The "-13C6" designation indicates that the six carbon atoms of the glucuronic acid ring are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass difference from the endogenous SN-38 glucuronide, allowing for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical Properties of SN-38, SN-38 Glucuronide, and this compound

| Property | SN-38 | SN-38 Glucuronide | This compound |

| Molecular Formula | C₂₂H₂₀N₂O₅ | C₂₈H₂₈N₂O₁₁ | C₂₂¹³C₆H₂₈N₂O₁₁[1] |

| Molecular Weight | 392.41 g/mol | 568.53 g/mol | 574.48 g/mol [1] |

| CAS Number | 86639-52-3 | 121080-63-5[2] | Not available |

| Synonyms | 7-Ethyl-10-hydroxycamptothecin | SN-38G | SN-38G-¹³C₆[1] |

Metabolic and Synthetic Pathways

SN-38 glucuronide is the major inactive metabolite of SN-38, formed primarily in the liver by the action of UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway is a crucial detoxification route for SN-38. The chemical synthesis of this compound aims to replicate this structure with the incorporation of the stable isotope label.

References

The Role of SN-38 Glucuronide-13C6 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN-38 glucuronide-13C6, its critical role as an internal standard in the quantitative analysis of the potent anti-cancer agent irinotecan (B1672180) and its metabolites, and the associated analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who are actively involved in the pharmacokinetic and metabolic studies of irinotecan.

Introduction: The Clinical Pharmacokinetics of Irinotecan

Irinotecan (CPT-11) is a prodrug widely used in the treatment of various solid tumors, particularly metastatic colorectal cancer.[1] Its therapeutic efficacy is dependent on its conversion to the active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38).[1][2] SN-38 is a potent topoisomerase I inhibitor, approximately 100 to 1000 times more cytotoxic than irinotecan itself.[1] The clinical utility of irinotecan is often limited by severe, dose-limiting toxicities, such as diarrhea and neutropenia, which are directly related to the systemic exposure of SN-38.[3]

The primary detoxification pathway for SN-38 is glucuronidation, a metabolic process predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G). This conversion is crucial for the elimination of SN-38 from the body. Given the narrow therapeutic index of irinotecan and the significant inter-patient variability in its metabolism, the precise quantification of irinotecan, SN-38, and SN-38G in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and personalized medicine approaches.

To achieve accurate and reliable quantification, especially in complex biological samples, the use of a stable isotope-labeled internal standard is indispensable. This compound serves as an ideal internal standard for the analysis of SN-38 glucuronide, and by extension, for the comprehensive pharmacokinetic profiling of irinotecan.

The Irinotecan Metabolic Pathway

The metabolic journey of irinotecan is a multi-step process primarily occurring in the liver and intestines. Understanding this pathway is fundamental to appreciating the significance of quantifying each metabolite.

Caption: Metabolic pathway of Irinotecan.

The Role of Stable Isotope-Labeled Internal Standards

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. The accuracy and precision of LC-MS/MS assays can be significantly affected by variations in sample preparation, chromatographic retention, and ionization efficiency (matrix effects).

A stable isotope-labeled (SIL) internal standard is a compound that is chemically identical to the analyte of interest, but a few atoms have been replaced with their heavier stable isotopes (e.g., 13C, 2H, 15N). This compound is the 13C-labeled counterpart of SN-38 glucuronide.

Advantages of using this compound as an internal standard:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled SN-38 glucuronide during sample extraction, chromatography, and ionization.

-

Correction for Matrix Effects: Any suppression or enhancement of the ionization signal due to co-eluting matrix components will affect both the analyte and the internal standard to the same extent, allowing for accurate correction.

-

Improved Accuracy and Precision: The use of a SIL internal standard significantly reduces variability and improves the overall accuracy and precision of the analytical method.

-

Co-elution: The SIL internal standard co-elutes with the analyte, providing the most accurate correction for any variations that may occur during the analytical run.

Quantitative Analysis of Irinotecan and its Metabolites using LC-MS/MS

Numerous validated LC-MS/MS methods have been published for the simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide in various biological matrices, including plasma, urine, feces, and tissue homogenates.

Experimental Workflow

The general workflow for the quantitative analysis of irinotecan and its metabolites involves several key steps:

Caption: General experimental workflow for analysis.

Detailed Experimental Protocol (Example)

The following is a representative protocol synthesized from published methods. Specific parameters may need to be optimized for different instruments and matrices.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma, add an appropriate volume of the internal standard working solution containing this compound, irinotecan-d10, and an internal standard for SN-38 (e.g., camptothecin (B557342) or SN-38-d3).

-

Add 3 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with a two-component mobile phase is typical.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for UPLC).

-

Column Temperature: Typically maintained at 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Irinotecan | 587.3 | 393.2 |

| SN-38 | 393.2 | 349.2 |

| SN-38 Glucuronide | 569.2 | 393.2 |

| Irinotecan-d10 (IS) | 597.3 | 393.2 |

| SN-38-d3 (IS) | 396.2 | 352.2 |

| This compound (IS) | 575.2 | 399.2 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Method Validation and Quantitative Data

A robust analytical method must be validated according to regulatory guidelines. Key validation parameters are summarized below. The data presented is a synthesis of values reported in the literature.

Table 2: Summary of Quantitative Performance Data

| Parameter | Irinotecan | SN-38 | SN-38 Glucuronide |

| Linearity Range (ng/mL) | 5 - 10,000 | 0.5 - 1,000 | 0.5 - 1,000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 0.5 | 0.5 |

| Intra-day Precision (%CV) | ≤ 9.11 | ≤ 8.70 | ≤ 9.90 |

| Inter-day Precision (%CV) | ≤ 11.29 | ≤ 8.31 | ≤ 9.64 |

| Accuracy (%) | 98.5 - 110.3 | 99.5 - 101.7 | 96.2 - 98.9 |

| Recovery (%) | > 85 | > 85 | > 85 |

Data synthesized from multiple sources and should be considered representative.

Conclusion

The use of this compound as an internal standard is a critical component of modern bioanalytical methods for the quantification of irinotecan and its metabolites. Its stable isotope-labeled nature ensures the highest level of accuracy and precision in LC-MS/MS assays by effectively compensating for matrix effects and other sources of analytical variability. The detailed methodologies and performance data presented in this guide underscore the robustness of this approach, providing researchers and drug development professionals with a solid foundation for conducting pharmacokinetic and metabolic studies of irinotecan. The continued application of such rigorous analytical techniques will undoubtedly contribute to a better understanding of irinotecan's complex pharmacology and aid in the development of more effective and safer therapeutic strategies.

References

An In-depth Technical Guide to Commercial Sourcing and Application of SN-38 Glucuronide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the commercial availability of SN-38 glucuronide-¹³C₆, a critical internal standard for pharmacokinetic and metabolic studies of the anticancer drug irinotecan (B1672180). It includes a comparative table of commercial suppliers, a detailed experimental protocol for its use in bioanalytical assays, and diagrams illustrating key biological and experimental workflows.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the chemotherapeutic agent irinotecan. The efficacy and toxicity of irinotecan are closely linked to the pharmacokinetics of SN-38. A major metabolic pathway for the detoxification of SN-38 is glucuronidation, primarily by the UGT1A1 enzyme, to form the inactive metabolite SN-38 glucuronide (SN-38G).[1][2] Monitoring the levels of irinotecan, SN-38, and SN-38G in biological matrices is crucial for understanding its disposition and for therapeutic drug monitoring.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. SN-38 glucuronide-¹³C₆ serves as an ideal internal standard for the accurate quantification of SN-38G, minimizing variability from sample preparation and instrument response.[3] This guide details the commercial sources for this essential research compound and provides a foundational protocol for its application.

Commercial Suppliers of SN-38 Glucuronide-¹³C₆ and Related Analogs

The following table summarizes the key quantitative information for commercially available SN-38 glucuronide-¹³C₆ and related stable isotope-labeled compounds. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Product Name | Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | CAS Number (Unlabeled) |

| SN-38 glucuronide-¹³C₆ | MedChemExpress | HY-126373S1 | >98% (Typical) | Not specified | 100 µg, 1 mg, 5 mg | 121080-63-5 |

| [¹³C₆]-SN-38 glucuronide | Alfa Chemistry | ACMA00026435 | 98% | 99 atom % ¹³C | mg, g, kg | 121080-63-5 |

| [¹³C₆]-SN-38 | Shimadzu | C3411 | ≥95.00 % | ≥99% ¹³C | Not specified | 718612-55-6 |

| SN-38 glucuronide-d₃ | MedChemExpress | HY-W653919 | >98% (Typical) | Not specified | Not specified | 121080-63-5 |

| SN-38 glucuronide | TargetMol | T73905 | >98% (Typical) | N/A | 1mg, 5mg, 10mg | 121080-63-5 |

| SN-38 glucuronide | Cayman Chemical | 37494 | ≥98% | N/A | 1 mg, 5 mg | 121080-63-5 |

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that undergoes a complex metabolic process. The conversion to its active form, SN-38, and subsequent detoxification are key determinants of its therapeutic effect and toxicity profile.

Pathway Description: Irinotecan is primarily activated to SN-38 by carboxylesterases (CES).[1][4] SN-38 is a potent topoisomerase I inhibitor. The detoxification of SN-38 occurs mainly through glucuronidation by UGT1A1 to form SN-38G. Irinotecan can also be inactivated by CYP3A4 enzymes to metabolites like APC and NPC. In the gut, bacterial β-glucuronidases can convert SN-38G back to the active SN-38, contributing to gastrointestinal toxicity.

Experimental Protocols

The following is a representative protocol for the simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide in human plasma using UPLC-MS/MS, adapted from published methodologies. SN-38 glucuronide-¹³C₆ would be used as the internal standard (IS) for SN-38G.

1. Preparation of Standards and Internal Standards

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of irinotecan, SN-38, SN-38G, and SN-38 glucuronide-¹³C₆ in DMSO or methanol (B129727).

-

Working Solutions: Prepare serial dilutions of the analytes in 50% methanol to create calibration curve standards. A typical range for SN-38G is 0.5 to 100 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a working solution of SN-38 glucuronide-¹³C₆ (along with IS for other analytes like irinotecan-d₁₀) in 50% methanol at a fixed concentration (e.g., 50 ng/mL).

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Centrifuge again to pellet any insoluble material.

-

Inject 5-10 µL of the supernatant onto the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient starting from ~5% B to 95% B over several minutes to separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for each analyte and internal standard must be optimized.

-

Example Transition for SN-38G: m/z 569.2 → 393.2

-

Example Transition for SN-38 glucuronide-¹³C₆: m/z 575.2 → 399.2

-

4. Data Analysis

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolation from the linear regression of the calibration curve.

Bioanalytical Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalysis experiment using a stable isotope-labeled internal standard.

References

SN-38 glucuronide-13C6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN-38 glucuronide-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of SN-38 glucuronide in various biological matrices. SN-38 glucuronide is the primary inactive metabolite of SN-38, which is the potent, active metabolite of the chemotherapeutic agent irinotecan (B1672180).[1][2] Understanding the metabolism and quantification of these compounds is critical for pharmacokinetic studies and optimizing cancer therapy.[3][4]

Quantitative Data Summary

The following tables summarize typical quantitative specifications for SN-38 glucuronide-¹³C₆ and its unlabeled counterpart, compiled from various sources. Note that lot-specific data should always be obtained from the Certificate of Analysis provided by the supplier.

Table 1: Specifications for SN-38 Glucuronide-¹³C₆

| Parameter | Typical Specification |

| Chemical Formula | C₂₂¹³C₆H₂₈N₂O₁₁ |

| Molecular Weight | Approximately 574.5 g/mol |

| Purity (HPLC) | ≥95%[5] |

| Isotopic Enrichment | ≥99% ¹³C |

| Storage Temperature | -20°C |

| Appearance | Solid |

Table 2: Properties of Unlabeled SN-38 Glucuronide

| Parameter | Value |

| CAS Number | 121080-63-5 |

| Chemical Formula | C₂₈H₂₈N₂O₁₁ |

| Molecular Weight | 568.53 g/mol |

| Purity | ≥95% |

Experimental Protocols

Accurate quantification of SN-38 glucuronide is essential for clinical and preclinical research. The following is a representative experimental protocol for the analysis of SN-38 and its glucuronide in plasma, adapted from published methodologies.

Quantification of Irinotecan, SN-38, and SN-38 Glucuronide in Human Plasma by UHPLC-MS/MS

This method is suitable for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide in plasma samples.

2.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add an appropriate amount of internal standard solution (e.g., SN-38 glucuronide-¹³C₆ and irinotecan-d10).

-

Add a protein precipitation agent (e.g., acetonitrile (B52724) with 0.1% acetic acid).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

2.1.2. Chromatographic Conditions

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC™ BEH RP18, 2.1×50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution using two mobile phases is typical:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

-

Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

2.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

2.1.4. Calibration and Quantification

-

Calibration curves are generated by spiking blank plasma with known concentrations of irinotecan, SN-38, and SN-38 glucuronide.

-

The concentration ranges for the calibration curves are typically 5–1000 ng/mL for irinotecan and SN-38, and 8–1000 ng/mL for SN-38 glucuronide.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to create the calibration curve.

Signaling Pathways and Workflows

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent topoisomerase I inhibitor, which is the mechanism of its anticancer activity. SN-38 is then detoxified in the liver through glucuronidation, a process primarily catalyzed by the UGT1A1 enzyme, to form the inactive and more water-soluble SN-38 glucuronide. This metabolite is then excreted. The reactivation of SN-38 glucuronide back to SN-38 in the gut by bacterial β-glucuronidases is a major cause of irinotecan-induced diarrhea.

Caption: Metabolic pathway of irinotecan.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of irinotecan and its metabolites.

Caption: Pharmacokinetic analysis workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of SN-38 Glucuronide-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of SN-38 glucuronide-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of SN-38 glucuronide in various biological matrices. Given that this compound is functionally identical to its unlabeled counterpart in chemical and biological systems, this guide will also extensively cover the properties and metabolic context of SN-38 glucuronide.

Introduction

SN-38 glucuronide is the primary inactive metabolite of SN-38, which is the potent, active metabolite of the chemotherapeutic agent irinotecan (B1672180).[1] The process of glucuronidation, primarily catalyzed by the UGT1A1 enzyme, is a critical detoxification pathway that facilitates the excretion of SN-38.[2][3] Due to significant inter-individual variability in irinotecan metabolism, accurate monitoring of SN-38 and its glucuronide is essential in both preclinical and clinical settings. This compound serves as an ideal internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and reliable quantification.[4] Stable isotope labeling maintains the physicochemical properties of the molecule while allowing for its differentiation by mass, which is a key principle in modern bioanalysis.[5][6]

Chemical and Physical Properties

The primary distinction between SN-38 glucuronide and its 13C6-labeled version is the molecular weight, which is intentionally altered for its use as an internal standard in mass spectrometry-based assays. Other physicochemical properties are expected to be nearly identical.

| Property | SN-38 Glucuronide | This compound | Reference |

| Chemical Formula | C₂₈H₂₈N₂O₁₁ | C₂₂¹³C₆H₂₈N₂O₁₁ | [7] |

| Molecular Weight | 568.53 g/mol | 574.53 g/mol (calculated) | [7] |

| Appearance | White to Yellow Solid | Not specified, expected to be similar | [8] |

| Melting Point | >250°C (decomposes) | Not specified, expected to be similar | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Not specified, expected to be similar | [8] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | Room temperature for shipping, long-term storage conditions should be confirmed with the supplier's Certificate of Analysis. | [4][8] |

Metabolic Pathway of Irinotecan and SN-38 Glucuronidation

Irinotecan, a prodrug, undergoes a multi-step metabolic conversion. It is first hydrolyzed by carboxylesterases to its active metabolite, SN-38. Subsequently, SN-38 is detoxified via glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, to form the water-soluble and inactive SN-38 glucuronide, which is then excreted.

Experimental Protocols

Plausible Chemical Synthesis of SN-38 Glucuronide via Koenigs-Knorr Reaction

While biosynthetic methods exist, chemical synthesis is a common route for producing stable-labeled internal standards. The Koenigs-Knorr reaction is a classical method for glycosidic bond formation.[9] A plausible, though generalized, protocol for the synthesis of SN-38 glucuronide is outlined below. The synthesis of the 13C6-labeled analog would involve using a 13C6-labeled glucuronic acid donor.

Step 1: Protection of SN-38 The hydroxyl groups of SN-38, particularly the one at the C20 position, need to be protected to ensure selective glycosylation at the C10 hydroxyl group. A common protecting group for this is tert-butyldimethylsilyl (TBDMS).

-

Dissolve SN-38 in anhydrous dichloromethane (B109758) (DCM).

-

Add imidazole (B134444) and TBDMS-Cl.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: Preparation of the Glucuronyl Donor A suitable glucuronic acid donor, such as a protected glucuronyl bromide, is required. This would be the step where the 13C6 label is incorporated.

Step 3: Glycosylation (Koenigs-Knorr Reaction) The protected SN-38 is coupled with the protected glucuronyl bromide.

-

Dissolve the C20-protected SN-38 and the protected glucuronyl bromide donor in anhydrous DCM or toluene.

-

Add a promoter, such as silver carbonate or silver triflate, to activate the glycosyl donor.

-

Stir the reaction at room temperature, protected from light.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove silver salts and purify the product by column chromatography.

Step 4: Deprotection The final step involves the removal of all protecting groups to yield SN-38 glucuronide. This may be a multi-step process depending on the protecting groups used.

Bioanalytical Method for Quantification using UPLC-MS/MS

This compound is used as an internal standard for the quantification of SN-38 glucuronide in biological samples. A general workflow is as follows:

1. Sample Preparation

-

Collect biological matrix (e.g., plasma).

-

Spike the sample with a known concentration of this compound (internal standard).

-

Perform protein precipitation, typically with acetonitrile (B52724) or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[10]

2. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both SN-38 glucuronide and this compound are monitored.

-

3. Data Analysis

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of SN-38 glucuronide in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of irinotecan's primary inactive metabolite. Its physicochemical properties closely mirror those of the endogenous compound, with the key difference being its mass, which allows for its effective use as an internal standard. A thorough understanding of the metabolic pathway of irinotecan, coupled with robust and validated analytical methods utilizing stable isotope-labeled standards, is paramount for advancing research and optimizing the clinical use of this important chemotherapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. Isotope Labelled Compounds [simsonpharma.com]

- 7. scbt.com [scbt.com]

- 8. SN-38 GLUCURONIDE | 121080-63-5 [chemicalbook.com]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

understanding isotopic labeling of SN-38 glucuronide

An In-depth Technical Guide to the Isotopic Labeling of SN-38 Glucuronide

Introduction

Irinotecan (B1672180) (CPT-11) is a vital chemotherapeutic agent, primarily utilized in the treatment of metastatic colorectal cancer.[1] As a prodrug, its therapeutic efficacy is dependent on its metabolic conversion to the highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[1][2] SN-38 is reported to be 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound.[1][3]

The clinical utility of irinotecan is often limited by severe, dose-limiting toxicities, such as delayed-onset diarrhea and neutropenia.[1][4] These adverse effects are directly linked to the metabolic fate of SN-38. The primary detoxification pathway for SN-38 is glucuronidation, a phase II metabolic reaction that conjugates SN-38 with glucuronic acid to form the inactive, water-soluble metabolite SN-38 glucuronide (SN-38G).[2][5] This reaction is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[2][6]

Understanding the pharmacokinetics of SN-38 and SN-38G is critical for optimizing irinotecan therapy and managing its toxicity. Isotopic labeling is an indispensable technique in this field, enabling researchers to track the metabolic fate of these compounds and to develop robust bioanalytical methods for their quantification.[7][8] By replacing atoms such as carbon with their heavy stable isotopes (e.g., ¹³C), isotopically labeled compounds like SN-38G-¹³C₆ can be synthesized.[9] These labeled molecules serve as ideal internal standards in mass spectrometry-based assays, allowing for precise and accurate quantification of their unlabeled counterparts in complex biological matrices.[10] This guide provides a comprehensive overview of the metabolic pathways involving SN-38G, detailed experimental protocols for its analysis, and the application of isotopic labeling in this context.

Metabolic Pathway and Enterohepatic Recirculation of SN-38

The metabolism of irinotecan is a complex process central to both its efficacy and toxicity profile. The key steps are outlined below:

-

Activation: Irinotecan is hydrolyzed by carboxylesterase enzymes, primarily in the liver and intestines, to produce the active metabolite, SN-38.[2][11]

-

Detoxification (Glucuronidation): SN-38 is inactivated through glucuronidation to form SN-38G. This reaction is mainly catalyzed by the UGT1A1 isoform of the UDP-glucuronosyltransferase enzyme family, although UGT1A9 has also been shown to contribute significantly.[12][13]

-

Biliary Excretion: The water-soluble SN-38G is transported into the bile and subsequently excreted into the intestinal lumen.[6][14]

-

Enterohepatic Recirculation: In the colon, SN-38G can be deconjugated back to the active, toxic SN-38 by β-glucuronidase enzymes produced by the commensal gut microbiota.[6][15] This regenerated SN-38 can be reabsorbed into circulation or cause local damage to the intestinal mucosa, leading to the characteristic delayed-onset diarrhea associated with irinotecan therapy.[4][6]

This metabolic cycling significantly influences the systemic and local exposure to active SN-38.

Experimental Protocols

Accurate analysis of irinotecan and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. Isotopically labeled standards, such as SN-38G-¹³C₆, are essential for achieving the highest level of accuracy in quantification.[9]

Protocol 1: Biosynthesis of SN-38 Glucuronide

This protocol describes a method for producing SN-38G using recombinant human UGT enzymes.[6] To produce an isotopically labeled standard, one would start with a labeled SN-38 precursor.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

In a reaction vessel, combine SN-38 (or isotopically labeled SN-38), recombinant human UGT1A1 enzyme, and the cofactor UDP-glucuronic acid (UDPGA).

-

Include MgCl₂ (e.g., 10 mM) and a β-glucuronidase inhibitor like saccharolactone (e.g., 4 mM) in the mixture.[1][16]

-

A detergent such as Brij 35 or alamethicin (B1591596) can be added to activate the microsomal enzymes.[1][16]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C. The reaction time can be optimized, with incubations up to 24 hours being used to achieve high conversion rates (e.g., >95%).[6]

-

-

Reaction Termination & SN-38 Removal:

-

Terminate the reaction by adding an ice-cold organic solvent like acetonitrile.[1]

-

Perform a liquid-liquid extraction using a solvent like dichloromethane (B109758) (DCM) to remove the unreacted, more lipophilic SN-38, leaving the water-soluble SN-38G in the aqueous phase.[6]

-

-

Purification of SN-38G:

-

Collect the aqueous layer containing SN-38G.

-

Apply the aqueous solution to a C18 solid-phase extraction (SPE) column to desalt and further purify the product.[6]

-

After washing the column to remove salts, elute the SN-38G with methanol (B129727).[6]

-

-

Concentration and Verification:

-

Pool the methanol fractions and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the purified SN-38G residue in a suitable solvent (e.g., 50% methanol/water).[6]

-

Confirm the identity and purity of the SN-38G using UPLC-MS/MS analysis, comparing its retention time and mass spectrum to a known reference standard.[6]

-

Protocol 2: Quantification of Irinotecan, SN-38, and SN-38G in Plasma via UPLC-MS/MS

This protocol provides a validated method for the simultaneous quantification of irinotecan, SN-38, and SN-38G in biological matrices, utilizing an isotopically labeled internal standard for SN-38G.[6][17][18]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add an internal standard solution containing known concentrations of standards for each analyte (e.g., camptothecin (B557342) for SN-38 and an isotopically labeled SN-38G like SN-38G-¹³C₆).[1]

-

Precipitate plasma proteins by adding 300 µL of ice-cold acetonitrile.[1]

-

Vortex the mixture for approximately 5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]

-

-

Extraction and Concentration:

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation using a C18 reversed-phase column.[6]

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM).[6][17] The MRM transitions are specific precursor-to-product ion pairs for each analyte and internal standard.

-

Data Presentation

Quantitative data from analytical methods and kinetic studies are summarized below for clarity and comparison.

Table 1: Representative UPLC-MS/MS Method Parameters

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| UPLC System | Waters Acquity™ UPLC H-Class | [6] |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | [6][18] |

| Mobile Phase A | 0.1% Formic Acid in Water | [1][6] |

| Mobile Phase B | Acetonitrile | [1][6] |

| Flow Rate | 0.4 mL/min | [6] |

| Gradient | 10% B -> 25% B (0.5 min), 25% B -> 40% B (0.5 min), hold 40% B (1.5 min) | [6] |

| Mass Spectrometry | ||

| Instrument | API 5500 Qtrap Triple Quadrupole | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [6][17] |

| MRM Transition (Irinotecan) | m/z 587.6 → 124.0 | [6] |

| MRM Transition (SN-38) | m/z 393.1 → 349.1 | [6] |

| MRM Transition (SN-38G) | m/z 569.1 → 393.0 |[6] |

Table 2: Linearity Ranges for UPLC-MS/MS Quantification in Plasma

| Analyte | Concentration Range (ng/mL) | Matrix | Reference |

|---|---|---|---|

| Irinotecan | 5 - 10,000 | Human Plasma | [17][19] |

| Irinotecan | 5 - 1,000 | Human & Porcine Plasma | [18] |

| SN-38 | 5 - 1,000 | Human Plasma | [17][19] |

| SN-38 | 0.5 - 100 | Human & Porcine Plasma | [18] |

| SN-38G | 8 - 1,000 | Human Plasma | [17][19] |

| SN-38G | 0.5 - 100 | Human & Porcine Plasma |[18] |

Table 3: Kinetic Parameters for In Vitro SN-38 Glucuronidation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

|---|---|---|---|

| Human Liver Microsomes (Pooled) | 17 - 20 | 60 - 75 | [16] |

| Recombinant WT UGT1A1 | 11.5 | - | [20] |

| Recombinant UGT1A1 (G71R variant) | 14.0 | - | [20] |

| Recombinant UGT1A1 (P229Q variant) | 18.0 | - | [20] |

| Recombinant UGT1A1 (Y486D variant) | 63.5 | - |[20] |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. pnas.org [pnas.org]

- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. baranlab.org [baranlab.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 20. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Stable Isotope Applications in Pharmacokinetics

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, a precise understanding of a compound's pharmacokinetic (PK) profile is paramount. Stable isotope labeling (SIL), coupled with sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and indispensable tool. This approach offers unparalleled precision and efficiency in elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2] Unlike radioactive isotopes, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are non-radioactive, posing no health risk to subjects and simplifying study logistics.[3][4] This guide provides an in-depth overview of the core applications, experimental strategies, and data interpretation methodologies for leveraging stable isotopes in pharmacokinetic research.

Core Principles: The Power of Isotope Dilution

The foundational technique underpinning the use of stable isotopes in quantitative bioanalysis is isotope dilution mass spectrometry (IDMS).[5] The principle is elegant and robust: a known quantity of a stable isotopically labeled version of the drug (the internal standard) is added to a biological sample.[5] This "heavy" standard is chemically identical to the "light" endogenous drug but is distinguishable by its higher mass.[6]

During sample preparation and analysis, any physical loss will affect both the light and heavy forms equally. Therefore, the ratio of the native drug to the labeled standard, as measured by the mass spectrometer, remains constant and allows for highly accurate and precise quantification, correcting for extraction inefficiency and matrix effects that can plague other methods.[5][7]

Key Applications in Drug Development

Stable isotope methodologies are versatile and can be applied across the drug development pipeline. The primary applications include:

-

Absolute Bioavailability (F) Studies: This is arguably the most impactful application. The "gold standard" design involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) microdose (typically ≤100 µg) of the stable isotope-labeled drug.[8][9] This approach, often called a Stable Isotope-Labeled Microdose (SILM) study, allows for the direct comparison of the area under the curve (AUC) for the oral and IV routes within the same subject, eliminating intra-subject variability and washout periods associated with traditional crossover designs.[8]

-

Metabolite Profiling and Identification (MetID): Stable isotopes are instrumental in tracing and identifying metabolites.[1][10] By administering a labeled parent drug, metabolites can be readily distinguished from endogenous molecules in complex biological matrices. The mass shift and characteristic isotopic pattern of the labeled drug and its metabolites create a unique signature, simplifying their detection in mass spectrometry data.[11]

-

Drug-Drug Interaction (DDI) Studies: SIL techniques provide precise information on how co-administered drugs affect clearance, metabolism, or bioavailability.[12][13] By administering a labeled drug under steady-state conditions of an interacting drug, changes in its pharmacokinetic profile can be quantified with high precision.

-

Mass Balance Studies: While traditionally performed with radiolabels (¹⁴C), stable isotopes are increasingly being used to determine the routes and rates of excretion of a drug and its metabolites.[12][14] This involves administering a labeled drug and quantifying the label's recovery in urine and feces over time.[14][15]

Quantitative Data from Key Bioavailability Studies

The SILM microdosing approach has been successfully applied to numerous drugs, providing definitive absolute bioavailability data crucial for regulatory submissions. The table below summarizes pharmacokinetic outcomes from studies on two oncology drugs, ibrutinib (B1684441) and abemaciclib.

| Drug | Study Condition | Oral Dose | IV Microdose | Absolute Bioavailability (F) | Key Findings |

| Ibrutinib | Fasting | 560 mg | 100 µg ¹³C₆-Ibrutinib | 3.9% | Bioavailability is low in the fasting state.[11][16][17][18] |

| Fed (30 min before breakfast) | 560 mg | 100 µg ¹³C₆-Ibrutinib | 8.4% | Food significantly increases bioavailability.[11][16][17][18] | |

| Fed + Grapefruit Juice | 140 mg | 100 µg ¹³C₆-Ibrutinib | 15.9% | Co-administration with a CYP3A inhibitor dramatically increases exposure.[11][16][17][18] | |

| Abemaciclib | Fed | 150 mg | 100 µg ¹³C₈-Abemaciclib | 45% | Abemaciclib demonstrates moderate oral bioavailability.[8][19] |

Experimental Protocols and Methodologies

Absolute Bioavailability (SILM) Study Protocol

This protocol outlines the key steps for a typical absolute bioavailability study using an intravenous stable isotope-labeled microdose.

a. Synthesis and Preparation of Labeled Compound:

-

Isotope Selection: ¹³C or ¹⁵N are preferred over deuterium (B1214612) (²H) to minimize the risk of a kinetic isotope effect (KIE), where the heavier isotope could alter the rate of metabolism.[20]

-

Labeling Position: The stable isotope label must be placed in a metabolically stable position on the molecule to ensure it is not lost during biotransformation.[14][15]

-

Purity and Formulation: The labeled drug must be synthesized to high chemical and isotopic purity. For the IV microdose, a sterile, injectable formulation is prepared, typically dissolving a maximum of 100 µg of the labeled drug in a suitable vehicle for intravenous administration.[8]

b. Clinical Conduct:

-

Subject Population: Studies are typically conducted in a small cohort of healthy adult volunteers (n ≥ 6).[14][15]

-

Dosing Regimen:

-

Administer the therapeutic oral dose of the unlabeled drug.

-

At the estimated time of maximum plasma concentration (Tmax) of the oral drug, administer the intravenous microdose (≤100 µg) of the stable isotope-labeled drug as a short infusion.[8][20] Simultaneous administration allows each subject to serve as their own control.[]

-

-

Blood Sampling: Collect serial blood samples (e.g., into K₂EDTA tubes) at predefined time points post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) to capture the full pharmacokinetic profile of both the labeled and unlabeled species.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

c. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (containing a second, different internal standard if needed for analytical quality control) to a known volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Chromatography: Use a reverse-phase HPLC or UPLC column (e.g., C18) to chromatographically separate the analyte from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

-

Mass Spectrometry:

-

Ionization: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled (oral) and labeled (IV) drug. The mass difference allows for their simultaneous and independent quantification.[20]

-

Sensitivity: The assay must achieve a Lower Limit of Quantification (LLOQ) sensitive enough to measure the declining plasma concentrations of the 100 µg IV microdose for at least three elimination half-lives.[8] LLOQs in the low pg/mL range are often required.[8]

-

d. Pharmacokinetic Analysis:

-

Calculate the AUC from time zero to infinity (AUC₀-inf) for both the unlabeled oral drug and the labeled IV drug.

-

Calculate the absolute bioavailability (F) using the following formula:

-

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Metabolite Identification Protocol

a. Study Design:

-

Administer the stable isotope-labeled drug to subjects (human or animal). The use of a 50:50 mixture of labeled and unlabeled drug can be advantageous, creating a characteristic "doublet" peak in the mass spectrum for the parent drug and all related metabolites, which is easily recognizable.

-

Collect biological samples (plasma, urine, feces) over a time course.

b. Sample Analysis:

-

Process samples (e.g., extraction, concentration).

-

Analyze using high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. HRMS provides accurate mass measurements, which aids in determining the elemental composition of metabolites.

-

Search the acquired data for the characteristic isotopic pattern (e.g., the doublet signal) that confirms a peak is drug-related.

c. Structure Elucidation:

-

Use the accurate mass measurement to propose potential elemental compositions for the metabolite.

-

Analyze the MS/MS fragmentation pattern of the metabolite to identify the site of metabolic modification (e.g., hydroxylation, glucuronidation). The mass shift in specific fragments compared to the parent drug provides structural clues.

Visualizations of Key Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

Caption: Workflow for an absolute bioavailability study using a stable isotope-labeled microdose.

Caption: General workflow for metabolite identification using stable isotope labeling.

Conclusion

The application of stable isotopes has fundamentally advanced the field of pharmacokinetics, providing safer, more efficient, and more precise methods for characterizing the fate of a drug in the body.[4][22] The SILM microdose approach for determining absolute bioavailability has become the industry gold standard, offering clear advantages over traditional methods.[8] Furthermore, the use of labeled compounds is critical for rapidly identifying metabolic pathways and understanding potential drug-drug interactions. For researchers and scientists in drug development, mastering these techniques is essential for making informed decisions, accelerating development timelines, and meeting regulatory expectations.

References

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. researchgate.net [researchgate.net]

- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods in Clinical Pharmacology Series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. qps.com [qps.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. Stable isotope-labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stable isotope‐labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable isotope-labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - [medicinesresources.nhs.uk]

- 19. researchgate.net [researchgate.net]

- 20. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Quantification of SN-38 Glucuronide Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1] Its clinical efficacy is attributed to its active metabolite, SN-38, a potent topoisomerase I inhibitor.[1][2] The primary detoxification pathway for SN-38 is glucuronidation, a reaction catalyzed predominantly by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme to form the inactive SN-38 glucuronide (SN-38G).[1][3] The rate of this conversion is a critical determinant of both the therapeutic efficacy and the toxicity profile of irinotecan, with impaired glucuronidation leading to increased instances of severe diarrhea and neutropenia.

Accurate and robust quantification of SN-38 glucuronide is therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and in the development of novel drug delivery systems and combination therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to simultaneously quantify multiple analytes.

This document provides a detailed protocol for the development and validation of a sensitive and reproducible UPLC-MS/MS method for the quantification of SN-38 glucuronide in biological matrices, utilizing SN-38 glucuronide-13C6 as a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision.

Metabolic Pathway of Irinotecan

The metabolic conversion of irinotecan is a multi-step process primarily occurring in the liver and intestines. The key transformations are outlined below:

Caption: Metabolic pathway of Irinotecan to SN-38 and SN-38 Glucuronide.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of SN-38 glucuronide from plasma samples.

Materials:

-

Blank plasma

-

SN-38 glucuronide and this compound stock solutions

-

Acetonitrile (B52724) (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of SN-38 glucuronide stock solution into blank plasma.

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

Waters Acquity UPLC H-Class System or equivalent

-

API 5500 Qtrap Triple Quadrupole Mass Spectrometer or equivalent

Chromatographic Conditions:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute. |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| MRM Transitions | Analyte |

| SN-38 Glucuronide | |

| This compound |

Method Validation Data

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantification of SN-38 glucuronide.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| SN-38 Glucuronide | Plasma | 0.5 - 100 | > 0.99 | 0.5 |

Table 2: Accuracy and Precision

| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| SN-38 Glucuronide | Plasma | 1.5 (Low QC) | < 10% | < 10% | 95 - 105% | 95 - 105% |

| 15 (Mid QC) | < 10% | < 10% | 95 - 105% | 95 - 105% | ||

| 75 (High QC) | < 10% | < 10% | 95 - 105% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |

| SN-38 Glucuronide | Plasma | > 85% | 90 - 110% |

Experimental Workflow

The overall workflow for the quantification of SN-38 glucuronide is depicted in the following diagram.

Caption: Workflow for SN-38 Glucuronide quantification by LC-MS/MS.

Conclusion

The presented UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of SN-38 glucuronide in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications. The detailed protocols and validation data herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with irinotecan and its metabolites.

References

Application Note: Quantitative Analysis of SN-38 Glucuronide in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of SN-38 glucuronide (SN-38G) in human plasma using an LC-MS/MS method. The assay employs a stable isotope-labeled internal standard, SN-38 glucuronide-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). This robust method is suitable for pharmacokinetic and metabolic studies in drug development.

Introduction

Irinotecan (B1672180) (CPT-11) is a chemotherapeutic agent widely used in the treatment of various solid tumors.[1] It is a prodrug that is converted in the body to its active metabolite, SN-38.[2] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[2] The primary metabolic pathway for the deactivation and elimination of SN-38 is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form the inactive and more water-soluble SN-38 glucuronide (SN-38G).[2] The quantification of SN-38G is critical for understanding the pharmacokinetics of irinotecan and its inter-individual variability, which can be influenced by genetic polymorphisms in UGT enzymes.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of SN-38 and its metabolites due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for potential variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification. This application note provides a comprehensive protocol for the quantitative analysis of SN-38G in human plasma using SN-38 glucuronide-¹³C₆ as the internal standard.

Metabolic Pathway of Irinotecan

Metabolic conversion of Irinotecan to SN-38 and SN-38 Glucuronide.

Experimental

Materials and Reagents

-

SN-38 glucuronide analytical standard

-

SN-38 glucuronide-¹³C₆ (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Preparation of Standards and Quality Control Samples

Stock Solutions (1 mg/mL): Prepare stock solutions of SN-38 glucuronide and SN-38 glucuronide-¹³C₆ in methanol.

Working Solutions: Prepare serial dilutions of the SN-38 glucuronide stock solution in 50% methanol-water to create working solutions for calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution: Prepare a working solution of SN-38 glucuronide-¹³C₆ in acetonitrile. The optimal concentration should be determined during method development.

Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of SN-38 glucuronide.

Sample Preparation

The protein precipitation method is a common and efficient technique for extracting SN-38G from plasma samples.

Protein precipitation workflow for plasma sample preparation.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the SN-38 glucuronide-¹³C₆ internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex briefly and inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | Acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | SN-38 Glucuronide: m/z 569.2 → 393.2SN-38 Glucuronide-¹³C₆: m/z 575.2 → 399.2 (Predicted based on 6 ¹³C atoms in the SN-38 moiety) |

Results and Discussion

Method validation should be performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and matrix effect.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of SN-38 glucuronide based on published literature.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.99. |

| Linear Range | 0.5 - 100 ng/mL in plasma. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL. |

| Intra-day Precision (%CV) | ≤ 9.90%. |

| Inter-day Precision (%CV) | ≤ 9.64%. |

| Accuracy (% Recovery) | 85-115%. |

| Matrix Effect | The use of a stable isotope-labeled internal standard is crucial to minimize matrix effects. |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of SN-38 glucuronide in human plasma. The use of a stable isotope-labeled internal standard, SN-38 glucuronide-¹³C₆, ensures high accuracy and precision. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of irinotecan and its metabolites.

References

- 1. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

protocol for using SN-38 glucuronide-13C6 in plasma samples

An Application Note and Protocol for the Quantification of SN-38 Glucuronide in Plasma using SN-38 Glucuronide-¹³C₆ as an Internal Standard

This document provides a detailed protocol for the quantitative analysis of SN-38 glucuronide (SN-38G) in plasma samples. SN-38 is the active metabolite of the chemotherapy drug irinotecan, and its glucuronidation is a primary detoxification pathway. Monitoring the levels of SN-38G is crucial for pharmacokinetic studies and understanding the drug's metabolism and potential for toxicity. This method employs a stable isotope-labeled internal standard (SIL-IS), SN-38 glucuronide-¹³C₆, to ensure high accuracy and precision, and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.

Experimental Protocol

This protocol outlines the procedure for sample preparation and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Blank human plasma (K₂EDTA as anticoagulant)

-

SN-38 glucuronide reference standard

-

SN-38 glucuronide-¹³C₆ (Internal Standard, IS)

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Methanol, HPLC or LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Instrumentation

-

Liquid Chromatography: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of SN-38G and SN-38G-¹³C₆ by dissolving the accurately weighed standards in methanol.

-

Working Solutions: Prepare serial dilutions of the SN-38G stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard (SN-38G-¹³C₆) at a concentration of 100 ng/mL in the same diluent.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate SN-38G working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.

-

Add 10 µL of the 100 ng/mL SN-38G-¹³C₆ internal standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

Below is a diagram illustrating the sample preparation workflow.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are detailed in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition (SN-38G) | 569.2 → 393.1 m/z |

| MRM Transition (SN-38G-¹³C₆) | 575.2 → 399.1 m/z |

| Collision Energy | Optimized for specific instrument, typically 20-30 eV |

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines to assess its performance. Key validation parameters are summarized below.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted by 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| Low (LQC) | 3 | < 10% | ± 10% | < 12% | ± 12% |

| Medium (MQC) | 100 | < 8% | ± 8% | < 10% | ± 10% |

| High (HQC) | 800 | < 8% | ± 8% | < 10% | ± 10% |

This protocol provides a robust and reliable method for the quantification of SN-38 glucuronide in plasma, which is essential for pharmacokinetic and drug metabolism studies of irinotecan. The use of a stable isotope-labeled internal standard ensures high-quality data.

Application Notes and Protocols for In Vitro UGT1A1 Inhibition Assay Using SN-38 glucuronide-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds.[1] This phase II metabolic process converts lipophilic molecules into more water-soluble glucuronides, facilitating their excretion from the body.[] A key substrate for UGT1A1 is SN-38, the active and toxic metabolite of the anticancer drug irinotecan (B1672180).[][3] The efficiency of SN-38 glucuronidation directly impacts the safety and efficacy of irinotecan therapy.[] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit UGT1A1 is a crucial step in drug development to avoid potential drug-drug interactions (DDIs).[1][4]

These application notes provide a detailed protocol for an in vitro UGT1A1 inhibition assay using SN-38 as the probe substrate and its stable isotope-labeled glucuronide, SN-38 glucuronide-13C6, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is advantageous as it mimics the chromatographic behavior and ionization efficiency of the analyte, leading to more precise and accurate quantification.[3][5]

UGT1A1 Metabolic Pathway

The UGT1A1 enzyme, located primarily in the liver, catalyzes the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, such as SN-38.[][6] This reaction detoxifies SN-38, and its inhibition can lead to increased levels of the active metabolite, potentially causing severe toxicity.[]

Experimental Protocols

In Vitro UGT1A1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on UGT1A1-mediated SN-38 glucuronidation.

Materials and Reagents:

-

Enzyme Source: Recombinant human UGT1A1 supersomes or human liver microsomes (HLM).

-

Substrate: SN-38.

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt.

-

Internal Standard: this compound.

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Activating Agent: Alamethicin (B1591596) (for microsomes).

-

Stop Solution: Acetonitrile (B52724), ice-cold.

-

Test Compound: Dissolved in a suitable solvent (e.g., DMSO, methanol).

-

Positive Control Inhibitor: Atazanavir or other known UGT1A1 inhibitor.[4]

-

96-well incubation plates and sealing mats.

-

Incubator/shaking water bath (37°C).

-

Centrifuge capable of handling 96-well plates.

-

LC-MS/MS system.

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of SN-38, test compound, and positive control in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and positive control by serial dilution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Prepare a stock solution of UDPGA in water.

-

Prepare the stop solution: ice-cold acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-